molecular formula C15H22O3 B1163460 1,4-Epidioxybisabola-2,10-dien-9-one CAS No. 170380-69-5

1,4-Epidioxybisabola-2,10-dien-9-one

Cat. No.: B1163460
CAS No.: 170380-69-5
M. Wt: 250.33 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Epidioxybisabola-2,10-dien-9-one can be synthesized through chemical reactions involving the precursor 1,4-epidioxy-bisabola-2,12-diene . The synthesis typically involves multiple steps, including oxidation and cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources, such as Curcuma longa L. The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-Epidioxybisabola-2,10-dien-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

Scientific Research Applications

1,4-Epidioxybisabola-2,10-dien-9-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQAPHUQMIHETH-KJEVXHAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,4-Epidioxybisabola-2,10-dien-9-one

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